molecular formula C7H10N2O2 B6234152 4-(oxolan-3-yloxy)-1H-pyrazole CAS No. 1893850-80-0

4-(oxolan-3-yloxy)-1H-pyrazole

Cat. No. B6234152
CAS RN: 1893850-80-0
M. Wt: 154.2
InChI Key:
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Description

4-(Oxolan-3-yloxy)-1H-pyrazole (4-OXP) is an organic compound that belongs to the pyrazole family of compounds. It is a five-membered heterocycle with two nitrogen atoms and three oxygen atoms. 4-OXP is an important intermediate in the synthesis of several other pyrazoles. It has been widely used in the synthesis of various drugs and other compounds, and has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

4-(oxolan-3-yloxy)-1H-pyrazole has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used as a starting material in the synthesis of several drugs, including aripiprazole, a drug used to treat schizophrenia and bipolar disorder. In addition, 4-(oxolan-3-yloxy)-1H-pyrazole has been used in the synthesis of several compounds with potential anti-cancer and anti-inflammatory properties. It has also been used in the synthesis of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.

Mechanism of Action

The exact mechanism of action of 4-(oxolan-3-yloxy)-1H-pyrazole is not fully understood. However, it is believed that 4-(oxolan-3-yloxy)-1H-pyrazole acts as an inhibitor of FAAH, which in turn leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are compounds that are naturally produced in the body and are involved in the regulation of various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, 4-(oxolan-3-yloxy)-1H-pyrazole may be able to modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
The effects of 4-(oxolan-3-yloxy)-1H-pyrazole on biochemical and physiological processes have not been extensively studied. However, some studies have suggested that 4-(oxolan-3-yloxy)-1H-pyrazole may have anti-inflammatory and anti-cancer properties. In addition, 4-(oxolan-3-yloxy)-1H-pyrazole has been shown to inhibit FAAH, which could potentially lead to an increase in the levels of endocannabinoids in the body, resulting in various physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(oxolan-3-yloxy)-1H-pyrazole in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to use in the synthesis of other compounds, making it a useful intermediate for the synthesis of drugs and other compounds. However, the exact mechanism of action of 4-(oxolan-3-yloxy)-1H-pyrazole is not fully understood, which may limit its potential applications in certain areas.

Future Directions

The potential applications of 4-(oxolan-3-yloxy)-1H-pyrazole in the fields of medicine and biochemistry are still being explored. Future research could focus on further elucidating the mechanism of action of 4-(oxolan-3-yloxy)-1H-pyrazole and its effects on biochemical and physiological processes. In addition, further studies could be conducted to explore potential therapeutic applications of 4-(oxolan-3-yloxy)-1H-pyrazole, such as its potential use in the treatment of various diseases. Finally, research could be conducted to identify other potential uses of 4-(oxolan-3-yloxy)-1H-pyrazole in the synthesis of drugs and other compounds.

Synthesis Methods

4-(oxolan-3-yloxy)-1H-pyrazole is synthesized through a process known as the Ugi four-component reaction. This is a multi-step reaction that involves the combination of four different starting materials, including an aldehyde, an amine, an isocyanide, and an acid. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and in an organic solvent, such as dimethylformamide (DMF). The reaction produces a pyrazole intermediate, which is then further reacted to form 4-(oxolan-3-yloxy)-1H-pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(oxolan-3-yloxy)-1H-pyrazole involves the reaction of 3-hydroxyoxolan-4-one with hydrazine hydrate followed by cyclization with acetic anhydride.", "Starting Materials": [ "3-hydroxyoxolan-4-one", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-hydroxyoxolan-4-one is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-(oxolan-3-yloxy)hydrazine.", "Step 2: The resulting 4-(oxolan-3-yloxy)hydrazine is then treated with acetic anhydride in the presence of pyridine at room temperature to form the final product, 4-(oxolan-3-yloxy)-1H-pyrazole." ] }

CAS RN

1893850-80-0

Product Name

4-(oxolan-3-yloxy)-1H-pyrazole

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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